3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through various cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings . The chromenone core may interact with various enzymes and receptors, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: A simpler piperazine derivative with similar structural features.
1-(3,4-Dimethylphenyl)piperazine: Another piperazine derivative with different substituents.
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-1-methyl-1H-indole: A structurally related compound with an indole core.
Uniqueness
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chromenone core, and a diphenylmethyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-33-23-12-13-25-22(18-23)19-24(28(32)34-25)27(31)30-16-14-29(15-17-30)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXAVCIEHTGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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